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molecular formula C9H10O4 B111897 2-Hydroxy-4,5-dimethoxybenzaldehyde CAS No. 14382-91-3

2-Hydroxy-4,5-dimethoxybenzaldehyde

Cat. No. B111897
M. Wt: 182.17 g/mol
InChI Key: XIKGRPKDQDFXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262301B1

Procedure details

A solution of boron trichloride (50 mL, 1.0 M solution in CH2Cl2) was slowly added to a solution of 2,4,5-trimethoxybenzaldehyde (3.92 g, 20 mmol) in CH2Cl2 (200 mL) at −78° C. (dry ice/acetone bath). The mixture was warmed to room temperature and stirred for three hours. 10 mL of HCl (37%) aqueous solution was poured into the resulting solution at 0° C. and extracted with CH2Cl2 (150 mL×3). The combined organic layer was washed with saturated aqueous NaCl (200 mL×2), water (100 mL×1), dried over MgSO4, and evaporated to afford 3.72 g of a light brown solid (3.72 g, 99%): 1H-NMR (400 MHz, CDCl3) δ3.88 (s, 3H), 3.94 (s, 3H), 6.47 (s, 1H), 6.91 (s, 1H), 9.70 (s, 1H).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.C[O:6][C:7]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[CH:11][C:8]=1[CH:9]=[O:10].C(=O)=O.CC(C)=O.Cl>C(Cl)Cl>[CH3:16][O:15][C:13]1[C:12]([O:17][CH3:18])=[CH:11][C:8]([CH:9]=[O:10])=[C:7]([OH:6])[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
3.92 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C(=C1)OC)OC
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (150 mL×3)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous NaCl (200 mL×2), water (100 mL×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC(=C(C=O)C=C1OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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